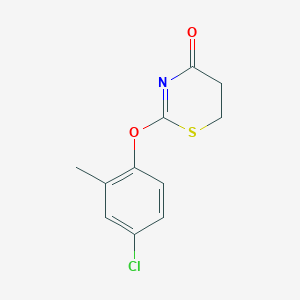phosphanium bromide CAS No. 114125-97-2](/img/structure/B14294841.png)
[(1-Nitronaphthalen-2-yl)methyl](triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Nitronaphthalen-2-yl)methylphosphanium bromide is a chemical compound that features a nitronaphthalene moiety linked to a triphenylphosphanium group via a methyl bridge, with bromide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Nitronaphthalen-2-yl)methylphosphanium bromide typically involves the reaction of 1-nitronaphthalene with triphenylphosphine in the presence of a suitable methylating agent. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification: Techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Nitronaphthalen-2-yl)methylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or Raney nickel.
Substitution: Halide exchange reactions using sodium halides in polar solvents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of corresponding halide derivatives.
Applications De Recherche Scientifique
(1-Nitronaphthalen-2-yl)methylphosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (1-Nitronaphthalen-2-yl)methylphosphanium bromide involves its interaction with molecular targets through its nitro and phosphonium groups. These interactions can lead to:
Electron transfer: The nitro group can participate in redox reactions, facilitating electron transfer processes.
Binding to biological molecules: The phosphonium group can interact with negatively charged biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
(1-Nitronaphthalen-2-yl)methylphosphanium bromide can be compared with similar compounds such as:
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: This compound also features a triphenylphosphonium group but with a different substituent, leading to different reactivity and applications.
1-Nitronaphthalene: Lacks the phosphonium group, resulting in different chemical properties and uses.
Propriétés
Numéro CAS |
114125-97-2 |
|---|---|
Formule moléculaire |
C29H23BrNO2P |
Poids moléculaire |
528.4 g/mol |
Nom IUPAC |
(1-nitronaphthalen-2-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C29H23NO2P.BrH/c31-30(32)29-24(21-20-23-12-10-11-19-28(23)29)22-33(25-13-4-1-5-14-25,26-15-6-2-7-16-26)27-17-8-3-9-18-27;/h1-21H,22H2;1H/q+1;/p-1 |
Clé InChI |
HTGFGNZOFDKPML-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


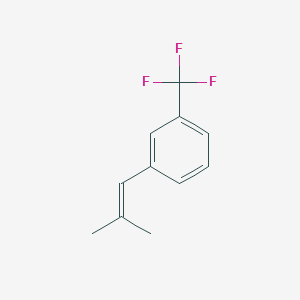
![1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14294775.png)
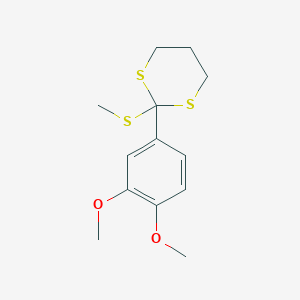
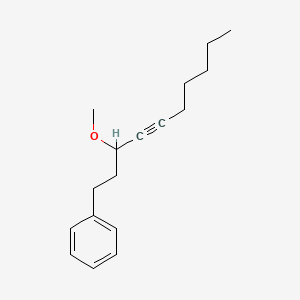
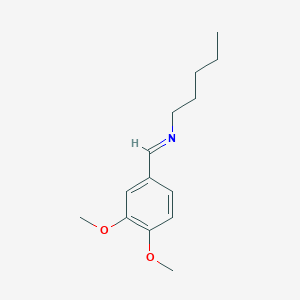
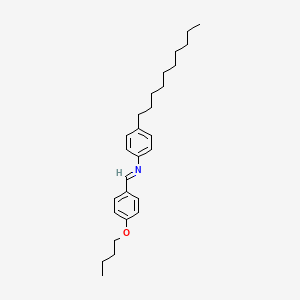
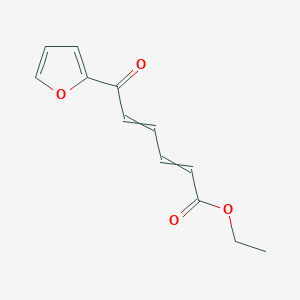
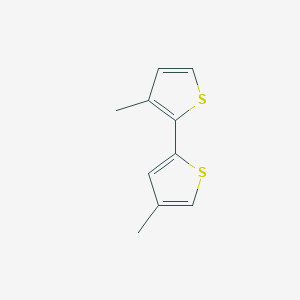
![N-[2-(3-Chloro-4-methoxyphenyl)ethyl]benzamide](/img/structure/B14294813.png)
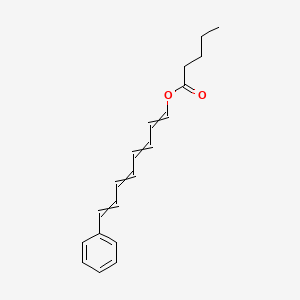
![2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile](/img/structure/B14294821.png)
